

Application Notes and Protocols for Antimicrobial and Antifungal Assays of (-)-O-Methyllinalool

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Compound of Interest

Compound Name: *O*-Methyllinalool, (-)-

Cat. No.: B15183299

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-O-Methyllinalool is a methylated derivative of (-)-linalool, a naturally occurring monoterpene alcohol found in many essential oils. Linalool itself has demonstrated a broad spectrum of antimicrobial and antifungal activities.^{[1][2][3][4][5]} This has led to growing interest in its potential applications in pharmaceuticals, cosmetics, and food preservation.^[2] The antimicrobial action of linalool is attributed to its ability to disrupt cell membranes, interfere with metabolic pathways, and inhibit biofilm formation.^{[2][4]} Specifically, studies have shown its effectiveness against various pathogens including *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Candida albicans*, and *Aspergillus brasiliensis*.^[1]

Given the established bioactivity of the parent compound, it is hypothesized that (-)-O-Methyllinalool may also possess significant antimicrobial and antifungal properties. Methylation can alter a compound's lipophilicity and steric properties, which may influence its interaction with microbial cell membranes and intracellular targets, potentially leading to enhanced or modified activity.

These application notes provide detailed protocols for the systematic evaluation of the antimicrobial and antifungal efficacy of (-)-O-Methyllinalool. The described assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration

(MBC), and Minimum Fungicidal Concentration (MFC), are standard methods for assessing the antimicrobial potential of novel compounds.^{[6][7]}

Data Presentation

Due to the novelty of (-)-O-Methylinalool, specific quantitative data on its antimicrobial and antifungal activity is not yet widely available in published literature. The following tables are provided as templates for researchers to systematically record and present their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of (-)-O-Methylinalool against Bacterial Strains

Bacterial Strain	Gram Stain	MIC (µg/mL)	Positive Control (Antibiotic) & MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)	Positive	Gentamicin	
Escherichia coli (e.g., ATCC 25922)	Negative	Tetracycline	
Pseudomonas aeruginosa (e.g., ATCC 27853)	Negative	Ciprofloxacin	
Bacillus subtilis (e.g., ATCC 6633)	Positive	Penicillin	
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate)	Positive	Vancomycin	

Table 2: Minimum Bactericidal Concentration (MBC) of (-)-O-Methylinalool against Bacterial Strains

Bacterial Strain	MIC (µg/mL)	MBC (µg/mL)	MBC/MIC Ratio	Interpretation (Bactericidal/Bacteriostatic)
Staphylococcus aureus (e.g., ATCC 29213)				
Escherichia coli (e.g., ATCC 25922)				
Pseudomonas aeruginosa (e.g., ATCC 27853)				
Bacillus subtilis (e.g., ATCC 6633)				
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate)				

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of (-)-O-Methylinalool against Fungal Strains

Fungal Strain	MIC (µg/mL)	MFC (µg/mL)	MFC/MIC Ratio	Interpretation (Fungicidal/Fungistatic)	Positive Control (Antifungal) & MIC/MFC (µg/mL)
Candida albicans (e.g., ATCC 90028)	Fluconazole				
Aspergillus niger (e.g., ATCC 16404)	Amphotericin B				
Trichophyton rubrum (Clinical Isolate)	Ketoconazole				
Fusarium oxysporum (e.g., ATCC 48112)	Itraconazole				

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.^[7]

Materials:

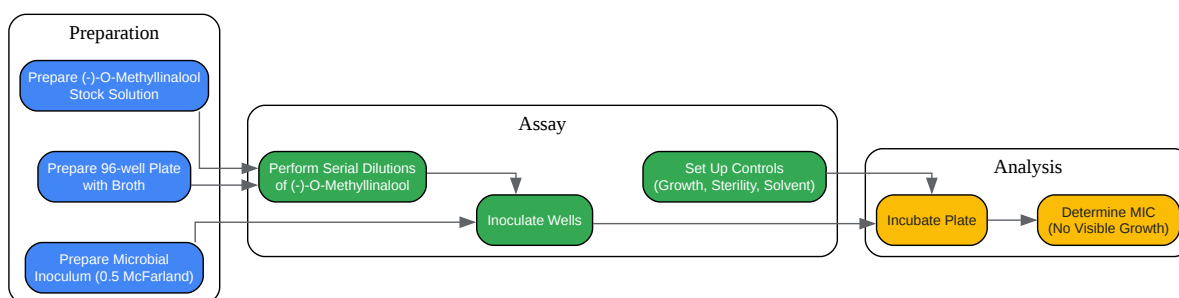
- (-)-O-Methylinalool
- Sterile 96-well microtiter plates

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Solvent for (-)-O-Methyllinalool (e.g., Dimethyl sulfoxide - DMSO, ensuring the final concentration does not inhibit microbial growth)
- Positive control antibiotics/antifungals
- Negative control (broth with solvent)
- Microplate reader or visual inspection

Procedure:

- Preparation of (-)-O-Methyllinalool Stock Solution: Dissolve (-)-O-Methyllinalool in a suitable solvent to a high concentration (e.g., 10 mg/mL).
- Preparation of Microtiter Plates:
 - Add 100 μ L of sterile broth to all wells of a 96-well plate.
 - Add 100 μ L of the (-)-O-Methyllinalool stock solution to the first well of each row to be tested.
 - Perform serial two-fold dilutions by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard 100 μ L from the last well. This will create a range of concentrations.
- Inoculum Preparation:
 - Bacteria: Culture bacteria in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5×10^5 CFU/mL in the wells.
 - Fungi (Yeast): Culture yeast in broth and adjust the suspension to a 0.5 McFarland standard. Dilute to a final inoculum of $0.5\text{--}2.5 \times 10^3$ CFU/mL.

- Fungi (Molds): Grow mold on agar plates until sporulation. Harvest spores and prepare a spore suspension. Adjust the concentration to $0.4-5 \times 10^4$ CFU/mL.
- Inoculation: Add the prepared inoculum to each well.
- Controls:
 - Growth Control: Wells containing broth and inoculum only.
 - Sterility Control: Wells containing broth only.
 - Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.
 - Positive Control: A row with a standard antibiotic or antifungal.
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast; 28-35°C for up to 7 days for molds).
- Determination of MIC: The MIC is the lowest concentration of (-)-O-Methylinalool at which there is no visible growth (turbidity) after incubation. This can be assessed visually or with a microplate reader.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

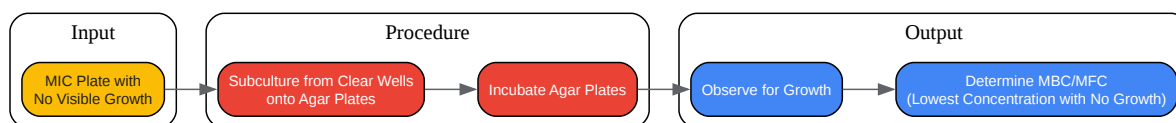
Materials:

- Results from the MIC assay
- Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
- Sterile micro-pipettor and tips
- Incubator

Procedure:

- Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-20 μ L) from each well that showed no visible growth (i.e., from the MIC well and all higher concentrations).
- Plating: Spot-plate the aliquot onto a fresh agar plate.
- Incubation: Incubate the agar plates under the same conditions as the MIC assay.
- Determination of MBC/MFC:
 - The MBC is the lowest concentration of (-)-O-Methylinalool that results in a $\geq 99.9\%$ reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
 - The MFC is the lowest concentration that prevents any fungal growth on the subculture.

- Interpretation: The ratio of MBC/MIC or MFC/MIC can provide insight into the nature of the antimicrobial activity. A ratio of ≤ 4 is generally considered bactericidal or fungicidal, while a higher ratio suggests bacteriostatic or fungistatic activity.

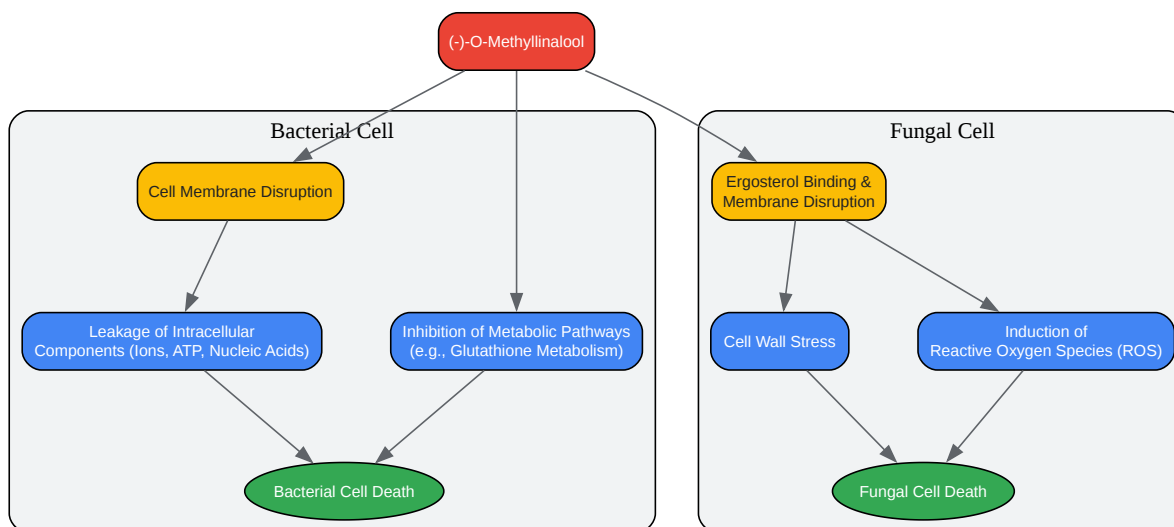


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Caption: Workflow for MBC and MFC Determination.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanisms of (-)-O-Methylinalool are yet to be elucidated, the known activities of linalool suggest potential pathways for investigation. Linalool is known to disrupt the cell membrane integrity of bacteria and fungi.[2] In fungi, it can interfere with ergosterol, a key component of the fungal cell membrane.[8] For bacteria, it can lead to the leakage of intracellular components.[3][4] Metabolomic studies on linalool's effect on MRSA have pointed towards interference with glutathione metabolism.[2] Researchers investigating (-)-O-Methylinalool could explore similar mechanisms.



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Caption: Potential Mechanisms of Antimicrobial and Antifungal Action.

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